3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-phenoxyacetate
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Overview
Description
3-METHYL-4-(4-METHYLBENZENESULFONYL)-1-PHENYL-1H-PYRAZOL-5-YL 2-PHENOXYACETATE is a complex organic compound with a unique structure that includes a pyrazole ring, a phenyl group, and a phenoxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-4-(4-METHYLBENZENESULFONYL)-1-PHENYL-1H-PYRAZOL-5-YL 2-PHENOXYACETATE typically involves multiple steps, including the formation of the pyrazole ring and the subsequent attachment of the phenyl and phenoxyacetate groups. Common synthetic routes may involve:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Phenylation: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Esterification: The final step involves the esterification of the pyrazole derivative with phenoxyacetic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-4-(4-METHYLBENZENESULFONYL)-1-PHENYL-1H-PYRAZOL-5-YL 2-PHENOXYACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-METHYL-4-(4-METHYLBENZENESULFONYL)-1-PHENYL-1H-PYRAZOL-5-YL 2-PHENOXYACETATE would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The sulfonyl group could play a key role in binding to target proteins, while the pyrazole ring might be involved in electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonyl derivatives: Compounds with similar sulfonyl groups.
Phenylpyrazoles: Compounds with similar pyrazole and phenyl groups.
Phenoxyacetates: Compounds with similar ester groups.
Uniqueness
What sets 3-METHYL-4-(4-METHYLBENZENESULFONYL)-1-PHENYL-1H-PYRAZOL-5-YL 2-PHENOXYACETATE apart is the combination of these functional groups in a single molecule, which can result in unique chemical and biological properties
Properties
Molecular Formula |
C25H22N2O5S |
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Molecular Weight |
462.5 g/mol |
IUPAC Name |
[5-methyl-4-(4-methylphenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-phenoxyacetate |
InChI |
InChI=1S/C25H22N2O5S/c1-18-13-15-22(16-14-18)33(29,30)24-19(2)26-27(20-9-5-3-6-10-20)25(24)32-23(28)17-31-21-11-7-4-8-12-21/h3-16H,17H2,1-2H3 |
InChI Key |
NOLVDVTUSPKXLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2C)C3=CC=CC=C3)OC(=O)COC4=CC=CC=C4 |
Origin of Product |
United States |
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